

# Application Notes and Protocols: Support-Free Platinum-Cobalt Nanoparticles as Electrocatalysts

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## Compound of Interest

Compound Name: *Platinum-cobalt*

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These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of support-free **platinum-cobalt** (Pt-Co) nanoparticles as highly active and durable electrocatalysts. The unique three-dimensionally connected nanostructure of these materials allows for their direct use as electrocatalysts without the need for a conductive support, mitigating issues such as carbon corrosion and catalyst detachment that are common in conventional carbon-supported catalysts.<sup>[1][2]</sup> This enhanced stability and performance make them promising candidates for applications in polymer electrolyte fuel cells (PEMFCs).<sup>[1][2][3]</sup>

## Core Concepts and Advantages

Support-free Pt-Co nanoparticles with controlled compositions and chemically ordered arrangements exhibit superior electrocatalytic activity for the oxygen reduction reaction (ORR).<sup>[1][2]</sup> The formation of a three-dimensional (3D) conductive nanonetwork of connected metal nanoparticles provides a unique surface structure that is distinct from conventional nanomaterials.<sup>[1][2]</sup>

Key advantages include:

- Enhanced ORR Activity: The unique surface of connected Pt-Co nanoparticles, particularly those with an L12 ordered structure, demonstrates significantly enhanced specific activity for the ORR, approximately 10 times that of conventional platinum on carbon black (Pt/C) catalysts.[1]
- Improved Durability: The support-free architecture prevents degradation associated with the carbon support.[1] Furthermore, the chemically ordered structure effectively suppresses the leaching of cobalt during potential cycling, a critical issue for conventional Pt alloy catalysts, leading to excellent structural stability.[1]
- Controlled Synthesis: The composition and atomic arrangement of the Pt-Co nanoparticles can be precisely controlled during synthesis, allowing for the systematic investigation of their catalytic properties.[1][2]

## Data Presentation: Performance Metrics

The following tables summarize the key performance metrics of support-free Pt-Co nanoparticles compared to a commercial Pt/C catalyst.

Table 1: Electrochemical Performance Comparison of Support-Free Pt-Co Nanoparticles and Commercial Pt/C[1]

Electrocatalyst	Composition (Pt:Co)	Annealing Temperature (°C)	Specific Activity @ 0.9V vs. RHE (mA/cm <sup>2</sup> )	Mass Activity @ 0.9V vs. RHE (A/mgPt)
Connected NPs	70:30	600	~1.5	~0.8
Connected NPs	50:50	600	~0.5	~0.3
Commercial Pt/C	-	-	~0.15	~0.1

Table 2: Durability Testing of Connected Pt70-Co30 Nanoparticles[1]

Electrocatalyst	Test Condition	Initial Mass Activity (A/mgPt)	Mass Activity after Test (A/mgPt)	Retention (%)
Connected Pt70-Co30 NPs	Accelerated Durability Test (Load Cycling)	~0.8	Maintained enhanced active surface	High

## Experimental Protocols

### Synthesis of Support-Free 3D-Connected Pt-Co Nanoparticles

This protocol describes a method for synthesizing three-dimensionally connected Pt-Co nanoparticles with controlled compositions.[\[4\]](#)

#### Materials:

- Platinum(II) acetylacetone (Pt(acac)2)
- Cobalt(II) acetylacetone (Co(acac)2)
- Triethylene glycol (TEG)
- Tetraethyl orthosilicate (TEOS)
- Ammonia solution (28%)
- Ethanol
- Deionized water

#### Protocol:

- Precursor Solution Preparation: Dissolve Pt(acac)2 and Co(acac)2 in TEG in a three-necked flask to achieve the desired Pt:Co molar ratio (e.g., 70:30 or 50:50).

- **Polyol Reduction:** Heat the solution to a target temperature under a nitrogen/hydrogen atmosphere and maintain for 1 hour to facilitate the reduction of the metal precursors and the formation of nanoparticles.
- **Silica Coating:** Cool the solution and add a mixture of deionized water and ethanol with sonication for 5 minutes. Subsequently, add ammonia solution and TEOS to the nanoparticle dispersion to form a silica coating. This coating prevents particle aggregation during the subsequent high-temperature annealing step.
- **Annealing:** Collect the silica-coated nanoparticles by centrifugation, wash with ethanol, and dry. Anneal the powder at a specific temperature (e.g., 400 °C, 500 °C, or 600 °C) under a reducing atmosphere to induce chemical ordering and the formation of the connected nanostructure.
- **Silica Removal:** Remove the silica coating by etching with an appropriate etchant (e.g., hydrofluoric acid or a strong base) to yield the support-free connected Pt-Co nanoparticles.

## Electrochemical Characterization

This protocol outlines the standard electrochemical methods used to evaluate the performance of the support-free Pt-Co electrocatalysts.

### Materials:

- 0.1 M HClO<sub>4</sub> electrolyte solution
- Working electrode (glassy carbon)
- Counter electrode (platinum wire)
- Reference electrode (e.g., Ag/AgCl or Reversible Hydrogen Electrode - RHE)
- Potentiostat

### Protocol:

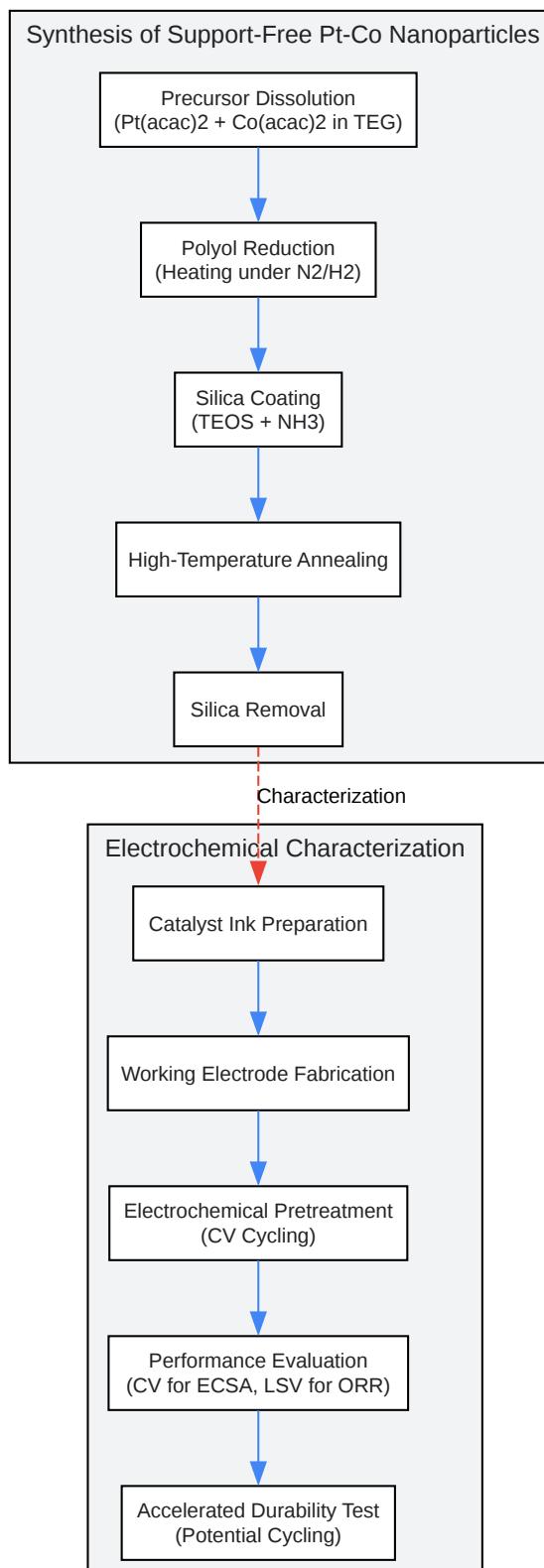
- **Catalyst Ink Preparation:** Disperse a known amount of the support-free Pt-Co nanoparticles in a solution of deionized water, isopropanol, and a small amount of Nafion® ionomer.

Sonicate the mixture to form a homogeneous catalyst ink.

- Working Electrode Preparation: Deposit a specific volume of the catalyst ink onto the surface of a polished glassy carbon electrode and allow it to dry, forming a thin catalyst layer.
- Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode in the 0.1 M HClO<sub>4</sub> electrolyte solution.
- Electrochemical Pretreatment: Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 50 cycles) in the electrolyte solution to clean the catalyst surface and form a stable Pt-rich layer.<sup>[1]</sup>
- Cyclic Voltammetry (CV): Record CV curves in a nitrogen-saturated electrolyte to determine the electrochemical active surface area (ECSA) by measuring the charge associated with hydrogen underpotential deposition (H<sub>upd</sub>).
- Linear Sweep Voltammetry (LSV) for ORR Activity: Record LSV curves in an oxygen-saturated electrolyte at a specific rotation speed using a rotating disk electrode (RDE). The resulting polarization curve provides information about the ORR activity.
- Accelerated Durability Test (ADT): Subject the catalyst to potential cycling (e.g., between 0.6 V and 1.0 V vs. RHE) for a large number of cycles (e.g., 10,000 cycles) to evaluate its stability.<sup>[1]</sup> Record CV and LSV curves before and after the ADT to assess the changes in ECSA and ORR activity.

## Visualizations

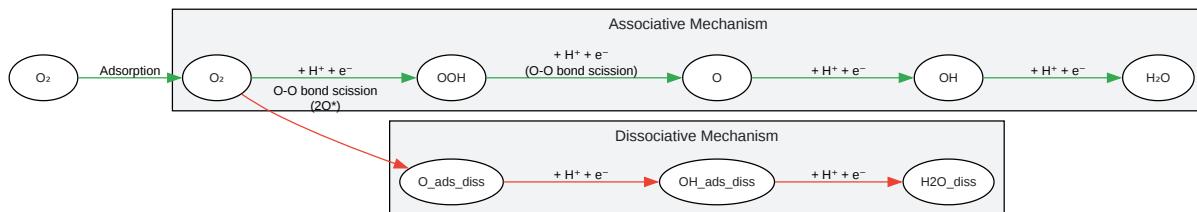
## Experimental Workflow



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Caption: Workflow for synthesis and characterization.

# Oxygen Reduction Reaction (ORR) Pathway



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